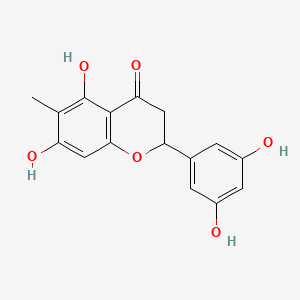

5,7,3',5'-Tetrahydroxy-6-methylflavanone

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C16H14O6 |

|---|---|

Poids moléculaire |

302.28 g/mol |

Nom IUPAC |

2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-7-11(19)5-14-15(16(7)21)12(20)6-13(22-14)8-2-9(17)4-10(18)3-8/h2-5,13,17-19,21H,6H2,1H3 |

Clé InChI |

UJGWWLIHIJYSGZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O |

Synonymes |

5,7,3',5'-tetrahydroxy-6-methylflavanone |

Origine du produit |

United States |

Isolation and Purification Methodologies for 5,7,3 ,5 Tetrahydroxy 6 Methylflavanone

Extraction Techniques from Plant Matrices

The initial step in isolating 5,7,3',5'-tetrahydroxy-6-methylflavanone is its extraction from a plant source. The selection of the plant material is guided by phytochemical screening that indicates the presence of flavanones. The general procedure involves drying and grinding the plant material to increase the surface area for solvent penetration.

A common strategy is sequential solvent extraction, which uses solvents of increasing polarity to separate compounds based on their solubility. A typical extraction process would proceed as follows:

Defatting: The powdered plant material is first macerated or percolated with a non-polar solvent, such as petroleum ether or hexane. phcogj.comnih.gov This step removes lipids, waxes, and other non-polar constituents that could interfere with subsequent purification steps.

Extraction of Flavonoids: After defatting, the plant residue is exhaustively extracted with solvents of intermediate to high polarity. Ethyl acetate (B1210297) is frequently used to extract a wide range of flavonoids, including flavanones. nih.gov Following this, a more polar solvent like methanol (B129727) or ethanol (B145695) is often employed to extract the remaining polar compounds, which may include glycosylated flavonoids. phcogj.comnih.gov

Concentration: The resulting solvent extracts (e.g., the ethyl acetate fraction and the methanol fraction) are collected separately and concentrated under reduced pressure using a rotary evaporator. This yields crude extracts that are enriched with flavonoids and ready for chromatographic separation.

The choice of solvents and the sequence can be adapted based on the specific characteristics of the source plant and the target compound.

Chromatographic Separation Methods

Chromatography is the cornerstone of purifying this compound from the crude extract. A combination of different chromatographic techniques is typically necessary to isolate the compound to a high degree of purity.

Column chromatography serves as the primary method for the large-scale fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, and a mobile phase (solvent or solvent mixture) is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase.

Stationary Phases:

Silica (B1680970) Gel: This is a widely used polar stationary phase for the separation of flavonoids. researchgate.net Compounds are separated based on polarity, with less polar compounds eluting first.

Sephadex LH-20: This material is particularly effective for flavonoid purification. nih.gov It separates compounds based on a combination of molecular size exclusion and partition chromatography, effectively separating flavonoids from other phenolic compounds and from each other. nih.gov

Mobile Phases (Eluents):

A gradient elution system is typically employed, where the polarity of the mobile phase is gradually increased. Common solvent systems include gradients of hexane-ethyl acetate or chloroform-methanol. researchgate.netnih.gov For instance, the elution may start with 100% chloroform (B151607) and gradually introduce methanol, increasing to 100% methanol to elute the most polar compounds. nih.gov

The fractions collected from the column are monitored, often by Thin-Layer Chromatography, to identify those containing the target flavanone (B1672756).

Table 1: Common Column Chromatography Systems for Flavanone Separation

| Stationary Phase | Mobile Phase System (Gradient) | Separation Principle |

|---|---|---|

| Silica Gel | Hexane → Ethyl Acetate | Adsorption (Polarity) |

| Silica Gel | Chloroform → Methanol | Adsorption (Polarity) |

For final purification, High-Performance Liquid Chromatography (HPLC), particularly in a preparative or semi-preparative mode, is the method of choice. It offers higher resolution and efficiency than standard column chromatography.

System: Reversed-phase HPLC (RP-HPLC) is most common for flavonoid separation.

Stationary Phase: A non-polar C18 (octadecylsilyl) column is typically used. mdpi.com

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, a small amount of acid (e.g., 0.1% acetic acid or formic acid) is often added to both solvents to suppress the ionization of the phenolic hydroxyl groups. mdpi.com

Detection: A Diode Array Detector (DAD) is used to monitor the elution, allowing for the selective detection of flavonoids at their characteristic UV absorption maxima (typically between 280 nm and 370 nm). mdpi.com

Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Table 2: Typical HPLC Conditions for Flavanone Purification

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Non-polar stationary phase for separation |

| Mobile Phase A | 0.1% Acetic Acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Organic component of the mobile phase |

| Elution Mode | Gradient | Gradually increases organic content to elute compounds |

| Detector | Diode Array Detector (DAD) | Monitors UV absorbance for peak identification |

Thin-Layer Chromatography (TLC) is an indispensable tool used throughout the isolation process. It is a quick, simple, and inexpensive method to:

Monitor the progress of the column chromatography separation.

Identify fractions containing the target compound by comparing their retention factor (Rf) value to a standard, if available.

Assess the purity of the isolated fractions.

A small amount of each fraction is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable mobile phase. After development, the separated spots are visualized, commonly under UV light (at 254 nm and 365 nm), where flavonoids often appear as dark or fluorescent spots. The spots can also be visualized by spraying with a staining reagent, such as sulfuric acid followed by heating, which produces characteristic colors for different compounds.

Crystallization and Sample Preparation for Analysis

Crystallization is often the final step to obtain a highly purified, solid sample of this compound suitable for long-term storage and structural analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

The purified flavanone, obtained as an amorphous solid after evaporating the HPLC solvent, is dissolved in a minimal amount of a suitable hot solvent, such as methanol or an ethanol-water mixture. The solution is then allowed to cool slowly and stand undisturbed. As the solubility decreases with temperature, the compound will precipitate out of the solution, ideally forming well-defined crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under a vacuum. This process not only enhances purity but also provides the compound in a stable, crystalline form.

Structural Elucidation and Spectroscopic Characterization of 5,7,3 ,5 Tetrahydroxy 6 Methylflavanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 5,7,3',5'-Tetrahydroxy-6-methylflavanone, a comprehensive analysis of its NMR spectra, including ¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments, has been pivotal in unequivocally establishing its structure.

The ¹H NMR spectrum of this compound provides critical information regarding the proton environment within the molecule. The presence of a highly deshielded singlet, typically appearing around δ 12.0, is a characteristic signal for the chelated hydroxyl group at the C-5 position. The protons on the B-ring, specifically H-2' and H-6', often present as a single signal, indicating a symmetrical substitution pattern on this ring.

The protons of the C-ring give rise to a characteristic AMX spin system. The proton at C-2 (H-2) typically appears as a double doublet, a result of its coupling to the two non-equivalent protons at C-3 (H-3a and H-3b). These C-3 protons, in turn, exhibit both geminal coupling to each other and vicinal coupling to H-2. A sharp singlet in the upfield region of the spectrum corresponds to the protons of the methyl group attached to C-6.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 5-OH | ~12.0 | s | |

| H-2' | ~6.4 | s | |

| H-6' | ~6.4 | s | |

| H-8 | ~5.9 | s | |

| H-2 | ~5.2 | dd | 12.5, 3.0 |

| H-3a | ~3.0 | dd | 17.0, 12.5 |

| H-3b | ~2.7 | dd | 17.0, 3.0 |

| 6-CH₃ | ~2.0 | s |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. The carbonyl carbon (C-4) of the flavanone (B1672756) skeleton is readily identified by its characteristic downfield chemical shift, typically observed around 196-197 ppm. The carbons of the aromatic A and B rings resonate in the region of approximately 95-165 ppm. The presence of the methyl group at C-6 influences the chemical shift of this carbon and is itself observed as a signal in the upfield region of the spectrum. The C-2 and C-3 carbons of the heterocyclic C-ring exhibit signals that are characteristic of a flavanone structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | ~79 |

| C-3 | ~43 |

| C-4 | ~196 |

| C-4a | ~102 |

| C-5 | ~161 |

| C-6 | ~105 |

| C-7 | ~164 |

| C-8 | ~95 |

| C-8a | ~160 |

| C-1' | ~131 |

| C-2' | ~106 |

| C-3' | ~158 |

| C-4' | ~139 |

| C-5' | ~158 |

| C-6' | ~106 |

| 6-CH₃ | ~7 |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

To further confirm the structural assignments made from one-dimensional NMR data, two-dimensional NMR experiments are employed. These techniques reveal correlations between nuclei, providing a more detailed picture of the molecular connectivity.

The ¹H-¹H COSY experiment is utilized to identify proton-proton coupling networks. In the case of this compound, this experiment would clearly show a correlation between the H-2 proton and the two H-3 protons, confirming the C-2 to C-3 fragment of the C-ring. A cross-peak between the two H-3 protons would also be observed, confirming their geminal relationship.

The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting the signals of H-2, H-3a, H-3b, H-8, H-2', H-6', and the methyl protons to their corresponding carbon signals (C-2, C-3, C-8, C-2', C-6', and the methyl carbon, respectively). nih.govuni-plovdiv.bg This provides an unambiguous assignment of the protonated carbons.

The HMBC experiment is crucial for elucidating the complete carbon skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This technique is particularly valuable for assigning quaternary (non-protonated) carbons and for connecting the different rings of the flavanone structure. nih.govuni-plovdiv.bg

Key HMBC correlations for this compound would include:

The H-2 proton showing correlations to C-4, C-1', C-2', and C-6'.

The H-3 protons showing correlations to C-2, C-4, and C-4a.

The protons of the methyl group (6-CH₃) showing correlations to C-5, C-6, and C-7, confirming its position on the A-ring.

The H-8 proton showing correlations to C-6, C-7, C-4a, and C-8a.

The protons on the B-ring (H-2' and H-6') showing correlations to C-4' and C-3'/C-5', confirming the substitution pattern of the B-ring.

The collective data from these one- and two-dimensional NMR experiments provides a comprehensive and definitive structural elucidation of this compound.

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, NOESY experiments are crucial for confirming the stereochemical arrangement at the chiral center (C2) and the relative positions of substituents on the flavanone core.

Correlations observed in a NOESY spectrum would be expected between the proton at C2 (H-2) and the protons on the B-ring (H-2', H-6'), as well as with the protons at C3 (H-3ax and H-3eq). Furthermore, correlations between the methyl protons at C6 and the aromatic proton at C8, and the hydroxyl proton at C7 would solidify the placement of the methyl group.

Due to the lack of publicly available, specific NOESY data for this compound, a detailed table of correlations cannot be presented.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules like flavonoids. In the analysis of this compound, ESI-MS can be run in both positive and negative ion modes.

In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For this compound (C₁₆H₁₄O₆), the expected m/z value for the [M+H]⁺ ion would be approximately 303.0863. Further fragmentation in the mass spectrometer would likely involve the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation pattern for flavonoids, leading to the cleavage of the C-ring.

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, with an expected m/z of approximately 301.0718.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 303.08632 |

| [M+Na]⁺ | 325.06826 |

| [M-H]⁻ | 301.07176 |

| [M+NH₄]⁺ | 320.11286 |

| [M+K]⁺ | 341.04220 |

| [M+H-H₂O]⁺ | 285.07630 |

| [M+HCOO]⁻ | 347.07724 |

| [M+CH₃COO]⁻ | 361.09289 |

| Data is based on predicted values as specific experimental data is not readily available in public databases. uni.lu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For this compound, an HRMS measurement of the molecular ion would confirm the elemental composition of C₁₆H₁₄O₆. The monoisotopic mass of this compound is calculated to be 302.07904 Da. uni.lu An experimental HRMS value that closely matches this theoretical value would provide strong evidence for the proposed molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV spectrum of flavanones typically shows two main absorption bands.

For this compound, Band I, corresponding to the B-ring cinnamoyl system, is expected to appear in the range of 300-330 nm. Band II, arising from the A-ring benzoyl system, is expected in the range of 270-295 nm. The addition of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), can provide further structural information by indicating the presence and location of free hydroxyl groups. For instance, a bathochromic shift in Band I upon addition of NaOMe would suggest a free 4'-hydroxyl group, which is not present in this specific compound. A bathochromic shift with AlCl₃ would indicate a free 5-hydroxyl group.

While specific experimental UV-Vis data for this compound is not available, the expected absorption maxima can be inferred from related flavanone structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3500-3200 | Broad band due to hydrogen bonding |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations of CH₃ and CH₂ |

| C=O (ketone) | 1680-1660 | Stretching vibration of the C4-carbonyl group, conjugated and hydrogen-bonded |

| C=C (aromatic) | 1600-1450 | Skeletal vibrations of the aromatic rings |

| C-O (ether) | 1300-1000 | Stretching vibrations of the pyran ring ether linkage |

The precise positions of these bands can provide clues about the molecular environment, such as the extent of hydrogen bonding involving the hydroxyl and carbonyl groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for determining the absolute configuration of chiral molecules. Since this compound possesses a chiral center at C2, its enantiomers will produce mirror-image CD spectra.

The sign of the Cotton effect in the CD spectrum, particularly around the n→π* transition of the carbonyl group (around 330 nm) and the π→π* transitions of the aromatic rings (around 270-290 nm), can be used to assign the (S) or (R) configuration at C2. Generally, for flavanones, a positive Cotton effect around 330 nm and a negative Cotton effect around 280-290 nm is indicative of the (S)-configuration, while the opposite is true for the (R)-configuration.

Without experimental CD data for this compound, the absolute stereochemistry at C2 cannot be definitively assigned.

Chemical Synthesis and Derivatization Strategies for 5,7,3 ,5 Tetrahydroxy 6 Methylflavanone and Its Analogues

Total Synthesis Approaches to the Flavanone (B1672756) Skeleton

The construction of the fundamental flavanone framework is primarily achieved through methods that first form a chalcone (B49325) intermediate, which is subsequently cyclized.

Dehydrogenation of Chalcones and Flavanones

The conversion of chalcones to flavanones is a key cyclization step. This isomerization can be catalyzed by acids or bases. For instance, refluxing a 2'-hydroxychalcone (B22705) in ethanol (B145695) with a strong acid like sulfuric acid or in the presence of sodium acetate (B1210297) can induce intramolecular cyclization to yield the corresponding flavanone. nih.govresearchgate.net The reaction involves the Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system of the chalcone.

Furthermore, divergent synthesis routes can produce flavanones from 2′-hydroxydihydrochalcones through palladium(II)-catalyzed oxidative cyclization, a process that involves dehydrogenation. nih.gov Depending on the specific reaction conditions, such as the oxidants and additives used, these common intermediates can be selectively transformed into either flavanones or flavones. nih.gov

Condensation Reactions from Simpler Precursors

The most prevalent method for synthesizing the chalcone precursors required for flavanone production is the Claisen-Schmidt condensation. acs.org This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. researchgate.netacs.org To synthesize 5,7,3',5'-Tetrahydroxy-6-methylflavanone, the required precursors would be 2',4',6'-trihydroxy-5'-methylacetophenone and 3,5-dihydroxybenzaldehyde. The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent facilitates this condensation. acs.org

Alternative strategies for forming the flavanone skeleton include:

Allan-Robinson Reaction: This method involves the reaction of o-hydroxyaryl ketones with aromatic anhydrides and their sodium salts to produce flavones, but modifications can be adapted for flavanone synthesis. pjmonline.org

Friedel-Crafts Reaction: This approach can form 2′-hydroxychalcones through the condensation of phenols with (E)-3-phenylprop-2-enoyl chloride, catalyzed by aluminum chloride (AlCl₃). pjmonline.org

Modified Baker-Venkataraman Method: This involves the reaction of a 2′-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement to a 1,3-diketone, a key intermediate that can be cyclized to a flavone (B191248) or flavanone. mdpi.com

| Synthesis Strategy | Precursors | Key Reagents/Conditions | Product Type |

| Claisen-Schmidt Condensation | 2'-hydroxyacetophenone derivative, Benzaldehyde derivative | NaOH or KOH, Ethanol | Chalcone (Flavanone precursor) |

| Palladium(II)-catalyzed Cyclization | 2′-hydroxydihydrochalcone | Pd(II) catalyst, Oxidants, Additives | Flavanone or Flavone |

| Acid-catalyzed Cyclization | 2'-hydroxychalcone | H₂SO₄ or Acetic Acid | Flavanone |

| Friedel-Crafts Reaction | Phenol, (E)-3-phenylprop-2-enoyl chloride | AlCl₃ | 2'-hydroxychalcone |

Semi-Synthetic Modifications of Natural Flavanones

Semi-synthesis begins with a naturally isolated flavanone and chemically modifies its structure to create new analogues. This approach is valuable for generating derivatives that may have enhanced biological activity, improved stability, or better bioavailability. researchgate.net Common modifications include acylation, alkylation, and the introduction of new functional groups. mdpi.comacs.org For example, flavonoids extracted from sources like Maclura pomifera have been modified to create novel derivatives for research purposes. tubitak.gov.tr The objective is often to alter the lipophilicity or steric properties of the molecule to influence its interaction with biological targets. acs.org The presence of multiple hydroxyl groups on the flavanone core provides numerous sites for such chemical modifications.

Preparation of Structural Analogues and Derivatives for Research Applications

For detailed structure-activity relationship (SAR) studies, a variety of derivatives of the lead compound are synthesized. Methylation and glycosylation are two of the most common and impactful derivatization strategies.

Methylated Derivatives

Methylation of the hydroxyl groups on the flavanone skeleton can significantly alter its biological properties. nih.gov This modification generally increases the lipophilicity of the compound, which can enhance its absorption and metabolic stability. acs.orgxiahepublishing.com O-methylation can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. The regioselectivity of the methylation (i.e., which hydroxyl group is methylated) can be controlled by using protecting groups or by employing specific enzymatic catalysts like O-methyltransferases (FOMTs). xiahepublishing.comnih.gov Research has shown that methylated flavonoids often exhibit improved bioactivity compared to their parent hydroxylated forms. nih.govnih.gov For instance, new methoxy-chalcone and flavanone derivatives have been successfully prepared from the hydrolysis products of natural compounds. oup.com

Glycosylated Derivatives

Glycosylation, the attachment of a sugar moiety to the flavanone aglycone, is a crucial modification that primarily increases the water solubility and stability of the compound. pjmonline.org Flavonoids naturally occur as glycosides, and this derivatization can be replicated or diversified in the lab. nih.gov

Chemical synthesis of flavonoid glycosides often employs the Koenigs-Knorr reaction, where a per-acetylated glycosyl halide (like acetobromoglucose) is reacted with the flavonoid in the presence of a promoter such as silver carbonate. nih.govoup.com Subsequent deacetylation under basic conditions yields the final glycoside. acs.org

Enzymatic glycosylation offers a greener alternative with high regioselectivity. nih.gov Glycosyltransferases (GTs) are enzymes that can transfer a sugar moiety from an activated donor (e.g., UDP-glucose) to a specific hydroxyl group on the flavanone. pjmonline.orgnih.gov This method allows for the precise synthesis of specific glycosides that might be difficult to achieve through purely chemical means. nih.gov The 7-hydroxyl position is a common site for glycosylation in natural flavonoids. acs.orgacs.org

| Derivative Type | Purpose | Common Reagents/Methods | Key Outcome |

| Methylated | Increase lipophilicity, metabolic stability, and bioactivity | Dimethyl sulfate, Methyl iodide, O-methyltransferases (Enzymatic) | Improved bioavailability and potency |

| Glycosylated | Increase water solubility and stability | Koenigs-Knorr reaction (e.g., Acetobromoglucose, Ag₂CO₃), Glycosyltransferases (Enzymatic) | Enhanced solubility and modified bioavailability |

Molecular and Cellular Mechanisms of Action Studies in Vitro Research

Investigation of Antioxidant Mechanisms

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, largely attributed to their chemical structure, particularly the arrangement of hydroxyl groups.

Direct experimental data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays or Total Antioxidant Capacity (TAC) assays for 5,7,3',5'-Tetrahydroxy-6-methylflavanone are not extensively documented in publicly available literature. However, the antioxidant potential can be inferred from studies on analogous compounds. For instance, (rac)-Poriol, a structurally similar compound (5,7,4'-Trihydroxy-6-methylflavanone), has demonstrated potent DPPH free radical scavenging activity with an IC50 value of 0.18 µg/mL. medchemexpress.com This suggests that the presence of the 6-methyl group and multiple hydroxyl groups on the flavanone (B1672756) backbone are key to this activity.

The antioxidant mechanism of flavonoids typically involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov The number and position of these hydroxyl groups significantly influence the antioxidant capacity. Studies on various 4′,5,7-trihydroxyflavonoids have shown that the structural type affects the antioxidant ability and speed. nih.gov For example, research on 5-demethyl sinensetin (B1680974) (5-hydroxy-4',5',6,7-tetramethoxyflavone) revealed good antioxidant activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. up.ac.za

Table 1: DPPH Radical Scavenging Activity of Structurally Related Flavonoids

| Compound | Structure | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|---|

| (rac)-Poriol | 5,7,4'-Trihydroxy-6-methylflavanone | 0.18 µg/mL | medchemexpress.com |

| 5-Demethyl sinensetin | 5-hydroxy-4',5',6,7-tetramethoxyflavone | 1.23 ± 0.15 μg/mL | up.ac.za |

This table is for illustrative purposes based on available data for related compounds and is intended to show the potential antioxidant activity.

Exploration of Anti-inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Flavonoids have been widely investigated for their anti-inflammatory properties.

The anti-inflammatory effects of flavonoids are often mediated by their ability to modulate the production of inflammatory mediators such as cytokines and chemokines. Research on methyl derivatives of flavanone has shown that these compounds can dose-dependently modulate the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. nih.gov

Specifically, (rac)-Poriol has been found to inhibit LPS-induced nitric oxide (NO) generation in RAW264.7 cells with a 98.35% inhibition rate at a concentration of 10 μM. medchemexpress.com This compound also exhibits good binding affinity with key inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β. medchemexpress.com Similarly, other tetrahydroxyflavones have been shown to downregulate the gene expression of IL-1β and IL-6 in macrophages. mdpi.com

Table 2: Effect of Related Flavonoids on Inflammatory Mediators in vitro

| Compound | Cell Line | Stimulant | Mediator(s) Inhibited | Reference |

|---|---|---|---|---|

| (rac)-Poriol | RAW264.7 | LPS | NO, iNOS, COX-1, COX-2, TNF-α, IL-1β | medchemexpress.com |

| 2′-methylflavanone | RAW264.7 | LPS | IL-6, TNF-α | nih.gov |

| 3′-methylflavanone | RAW264.7 | LPS | IL-1β, IL-6 | nih.gov |

| 6,3´,4´-Trihydroxyflavone | RAW264.7 | IL-1β, IL-6 | mdpi.com |

This table summarizes findings for structurally similar compounds to suggest potential anti-inflammatory effects.

The modulation of inflammatory mediators by flavonoids is often a result of their interference with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of many natural compounds. nih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by agents like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.gov

Studies on various flavonols have demonstrated their ability to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of p65 and the degradation of IκBα. nih.gov While direct evidence for this compound is lacking, its structural characteristics suggest it may also interact with and inhibit key components of the NF-κB and other inflammatory pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov

Evaluation of Antimicrobial Activity in vitro

The antimicrobial properties of flavonoids have been recognized for some time, with their efficacy varying based on their structure and the target microorganism.

In vitro studies on various flavonoids have demonstrated a range of antibacterial and antifungal activities. For example, 3,5,7-trihydroxyflavone (galangin) has shown significant activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 0.5 mg/ml. nih.gov It also displayed considerable activity against certain fungi. nih.gov Another related compound, 5-demethyl sinensetin, exhibited antibacterial activity against several bacteria with MIC values between 0.312 and 0.500 mg/mL. up.ac.za

The structure-activity relationship of flavonoids in terms of their antimicrobial effects is complex. The presence and position of hydroxyl and other substituent groups on the flavonoid skeleton are crucial. mdpi.com For instance, an increase in the number of hydroxyl groups can sometimes enhance antibacterial activity. mdpi.com The 6-methyl group in this compound could also influence its antimicrobial potential. While specific data for this compound is not available, the findings for structurally related flavonoids suggest it is a candidate for antimicrobial investigation.

Table 3: In Vitro Antimicrobial Activity of Structurally Related Flavonoids

| Compound | Activity | Target Organisms | MIC | Reference |

|---|---|---|---|---|

| 3,5,7-Trihydroxyflavone (Galangin) | Antibacterial | Gram-positive bacteria | 0.1 - 0.5 mg/mL | nih.gov |

| 3,5,7-Trihydroxyflavone (Galangin) | Antifungal | Penicillium digitatum, P. italicum | 0.01 mg/mL | nih.gov |

| 5-Demethyl sinensetin | Antibacterial | Salmonella Typhimurium | 0.312 mg/mL | up.ac.za |

This table presents data from related flavonoid compounds to indicate the potential for antimicrobial activity.

Inhibition of Bacterial Growth

The antibacterial properties of flavonoids are a significant area of research. While extensive data on a wide array of flavonoids exists, specific studies detailing the direct inhibition of bacterial growth by this compound are not extensively documented in the currently available scientific literature. However, the broader class of flavanones has demonstrated notable antibacterial effects. For instance, the synthesis and evaluation of 4′,5,7-trihydroxy-3′-prenylflavanone showed activity against several human pathogenic bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Similarly, derivatives of 5,7-dihydroxyflavanone (B1678386) have exhibited antimicrobial efficacy, particularly halogenated versions, against Gram-positive bacteria and the Gram-negative bacterium Vibrio cholerae. nih.gov These findings suggest that the flavanone scaffold, which this compound possesses, is a promising framework for antibacterial activity, though direct evidence for this specific compound is still emerging.

Disruption of Microbial Phospholipid-Repair Systems

The microbial cell membrane is a key target for antimicrobial agents. Flavonoids have been shown to interact with and disrupt the function of biological membranes. nih.gov This interaction can lead to a loss of membrane integrity and function, ultimately contributing to cell death. While specific studies on how this compound disrupts microbial phospholipid-repair systems are not available, research on other flavonoids indicates that they can embed within the lipid bilayer, altering its fluidity and potentially interfering with membrane-bound enzymes and transport systems. nih.gov This mechanism is a plausible avenue through which this compound could exert antimicrobial effects, though further investigation is required to confirm this.

Anticancer Research at the Cellular Level

The potential of flavonoids as anticancer agents is a major focus of pharmacological research. In vitro studies using cancer cell lines have provided initial evidence for the cytotoxic and pro-apoptotic effects of this class of compounds.

Induction of Apoptosis in Cancer Cell Lines (e.g., promotion of Bax/Bad, caspase cleavage)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Flavonoids have been shown to trigger this process through various mechanisms. For example, 5,7-dihydroxyflavone has been found to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human hepatocarcinoma HepG2 cells by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov The activation of the mitochondrial apoptotic effectors BAX and BAK is known to trigger the activation of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, studies on other structurally related flavonoids, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, have demonstrated the induction of apoptosis in human leukemia cells through the generation of reactive oxygen species, upregulation of Bax, and subsequent caspase activation. nih.gov Although direct studies on this compound are lacking, these findings on related compounds suggest a potential mechanism involving the modulation of Bcl-2 family proteins and caspase activation.

| Flavonoid Studied | Cancer Cell Line(s) | Observed Apoptotic Effects | Reference(s) |

| 5,7-Dihydroxyflavone | HepG2, Jurkat T, HeLa | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HL-60 | ROS generation, Bax upregulation, caspase activation | nih.gov |

| 5,6,3',4'-Tetrahydroxy-7-methoxyflavone | Not specified | Inhibition of caspase-like activity of the 26S proteasome | nih.gov |

This table presents data on related flavonoids to infer potential mechanisms for this compound, as direct studies are limited.

Inhibition of Cancer Cell Proliferation in vitro

| Flavonoid Studied | Cancer Cell Line(s) | Observed Antiproliferative Effects | Reference(s) |

| 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone | U87MG, T98G (Glioblastoma) | Reduced cell viability and migration | researchgate.netnih.gov |

| 5,4′-dihydroxy-6,7,8,3′-tetramethoxyflavone | HepG2, NCI-H460 | Strong antiproliferative effects | researchgate.net |

This table illustrates the antiproliferative effects of related flavonoids, suggesting a potential area of activity for this compound.

Modulation of Cancer-Related Signaling Pathways (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. While Nrf2 activation is generally protective, in cancer cells, its constitutive activation can promote survival and drug resistance. nih.gov Some flavonoids have been shown to modulate this pathway. For example, 6,7,4′-trihydroxyflavanone has been demonstrated to enhance the expression of Heme Oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, providing a protective effect against hypoxia-induced neurotoxicity. nih.gov This indicates that flavonoids can influence the Nrf2 signaling pathway, which has complex and context-dependent roles in cancer. The potential for this compound to modulate the Nrf2 pathway in cancer cells remains an area for future investigation.

Enzyme Modulation and Inhibition Studies

In vitro investigations have demonstrated the ability of this compound to interact with and inhibit several key enzymes involved in various physiological and pathological processes.

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during periods of high blood sugar. mdpi.com By converting excess glucose into sorbitol, this enzyme can contribute to the development of diabetic complications. mdpi.com The accumulation of sorbitol leads to osmotic stress within cells, a factor implicated in tissue damage. mdpi.com Inhibition of aldose reductase is therefore considered a promising strategy for mitigating the long-term effects of hyperglycemia. mdpi.com While various flavonoids are being investigated for their potential to inhibit this enzyme, specific inhibitory data for this compound is not extensively detailed in the currently available research. However, the broader class of flavonoids has shown promise in this area. mdpi.comnih.gov

Table 1: Aldose Reductase Inhibition by Selected Flavonoids

| Compound | IC50 Value | Source |

|---|---|---|

| Acumitin | Data not specified | mdpi.com |

| Agathisflavone | Data not specified | mdpi.com |

| Daidzein | Data not specified | mdpi.com |

| Quercetin | Data not specified | mdpi.com |

| Kaempferol | Data not specified | mdpi.com |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. d-nb.inforesearchgate.net There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. d-nb.info Selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation while minimizing side effects. d-nb.info Certain flavonoids have been identified as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), suggesting a broad anti-inflammatory potential. d-nb.inforesearchgate.net For instance, the flavanones NPC6 and NPC7 have demonstrated greater selectivity for COX-2 over COX-1. d-nb.inforesearchgate.net

Xanthine (B1682287) oxidase (XO) is an enzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout. nih.gov Consequently, XO inhibitors are used therapeutically to manage hyperuricemia. nih.gov A number of flavonoids have been shown to be potent inhibitors of xanthine oxidase in vitro. nih.gov For example, diosmetin (B1670712) has been identified as a strong inhibitor of uric acid formation. nih.gov

Lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), are involved in the synthesis of leukotrienes, which are potent inflammatory mediators. d-nb.infonih.gov The inhibition of 5-LOX is a recognized strategy for developing anti-inflammatory drugs. d-nb.infonih.govnih.gov Some natural products have been shown to inhibit 5-LOX through various mechanisms, including redox-type inhibition and allosteric modulation. nih.gov

Neuroprotective Mechanisms in vitro

The potential of flavonoids to protect neurons from damage and degeneration is a significant area of study. In vitro models of oxidative stress-induced neurodegeneration are often used to investigate these effects. For example, the flavanone (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has been shown to protect PC12 cells from dopamine-induced toxicity. nih.gov This protection is associated with the attenuation of redox imbalance, as indicated by the regulation of the reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG) ratio. nih.gov Furthermore, TMF was found to increase the phosphorylation of cAMP-response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity. nih.gov While these findings are for a structurally related compound, they highlight the potential neuroprotective mechanisms that could be explored for this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) |

| Acumitin |

| Agathisflavone |

| Daidzein |

| Quercetin |

| Kaempferol |

| NPC6 |

| NPC7 |

| Diosmetin |

| Aldose Reductase |

| Cyclooxygenase (COX) |

| Xanthine Oxidase (XO) |

| Phosphodiesterase (PDE) |

| Lipoxygenase (LOX) |

Antifouling Activity Research

In vitro research into the antifouling properties of the broader flavanone class, to which this compound belongs, has indicated potential for this group of flavonoids to deter the settlement of marine fouling organisms. encyclopedia.pubnih.gov While specific studies on this compound are not available in the current body of scientific literature, research on other flavanones provides insight into the potential mechanisms and efficacy of this chemical class as antifouling agents.

Flavonoids, including flavanones, are recognized for a variety of biological activities, and their potential as antifoulants has been an area of growing interest. encyclopedia.pubnih.govnih.gov The search for environmentally benign alternatives to toxic biocides used in marine coatings has driven research into natural products like flavonoids. nih.govfrontiersin.org These compounds are explored for their ability to inhibit the settlement of macrofouling organisms, such as barnacles and mussels, as well as microfouling organisms like bacteria and diatoms. nih.govjocpr.com

Studies on flavanones have generally focused on their ability to inhibit the settlement of marine invertebrate larvae. nih.gov The antifouling mechanism of flavonoids is thought to involve the inhibition of specific enzymes or signaling pathways crucial for the settlement process of fouling organisms. nih.gov For instance, some flavonoids have been found to interfere with the production of adhesive proteins or block neurotransmission in larvae. nih.gov

While a comprehensive review of 106 flavonoids with antifouling activity highlighted that flavanones are a less represented class compared to chalcones and flavonols, they are nonetheless recognized for their potential. encyclopedia.pubnih.gov The research in this area is still developing, with many studies focusing on compounds isolated from both marine and terrestrial sources, as well as synthetic analogues. encyclopedia.pubnih.gov

The table below summarizes the antifouling activity of some reported flavanones, illustrating the type of data generated in this research area. It is important to note that this data is for related compounds and not for this compound itself.

Interactive Data Table of Antifouling Activity for Select Flavanones

| Compound | Test Organism | Activity | Concentration | Source |

| Naringenin (B18129) | Mytilus edulis (Blue mussel) | Repellent activity | 1.2 mg/cm² | nih.gov |

| Naringin | Mytilus galloprovincialis | Settlement inhibition | Not specified | nih.gov |

| Pinocembrin | Mytilus galloprovincialis | Settlement inhibition | Not specified | nih.gov |

The presented data underscores the nascent stage of research into the antifouling properties of flavanones. Further investigation is required to understand the structure-activity relationships within this class and to explore the potential of specific compounds like this compound as environmentally friendly antifouling agents.

Structure Activity Relationship Sar Studies of 5,7,3 ,5 Tetrahydroxy 6 Methylflavanone and Its Analogues

Influence of Hydroxylation Patterns on Biological Activities

The number and arrangement of hydroxyl (-OH) groups on the A and B rings of the flavanone (B1672756) skeleton are primary determinants of its biological activity. nih.govoup.com These groups are key to the antioxidant properties of flavonoids, as they can scavenge free radicals and chelate metal ions. nih.gov

The specific 5,7,3',5'-tetrahydroxy pattern of the target compound confers significant potential for biological action. The 5,7-dihydroxylation on the A-ring is a common feature in many biologically active flavonoids and is considered important for activities such as antimicrobial effects against strains like S. mutans and MRSA. nih.gov

The hydroxylation pattern on the B-ring is particularly critical. A hydroxylated B-ring is considered essential for the antioxidant effects of flavonoids. nih.gov For instance, the presence of vicinal hydroxyl groups at the 3' and 4' positions is often associated with high biological activity. mdpi.com While the subject compound has a 3',5'-dihydroxy pattern, this structural motif still provides multiple sites for radical scavenging. Research has shown that an increased degree of hydroxylation on flavonoids can lead to stronger inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov Different hydroxylation patterns distinctly affect the chemical properties and, consequently, the nutritional and therapeutic value of these compounds. nih.govoup.com

| Hydroxylation Pattern | Influence on Biological Activity | Example Compound |

|---|---|---|

| 5,7-OH (A-Ring) | Considered important for anti-MRSA and antistaphylococcal activity. nih.gov | Naringenin (B18129) |

| 3',4'-OH (B-Ring) | Often crucial for high antioxidant activity. mdpi.com | Luteolin |

| 3',5'-OH (B-Ring) | Provides multiple sites for radical scavenging, contributing to antioxidant potential. | 5,7,3',5'-Tetrahydroxyflavanone |

| Increased overall hydroxylation | Associated with stronger inhibitory effects on α-glucosidase and α-amylase. nih.gov | Myricetin |

Impact of Methylation on Activity and Bioavailability

Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl (-CH3) group, significantly alters the physicochemical properties of flavonoids. This modification generally decreases water solubility but can dramatically improve metabolic stability and intestinal absorption. nih.govresearchgate.net The low oral bioavailability of many polyphenols is a major hurdle, largely due to extensive metabolism (glucuronic acid and sulfate (B86663) conjugation) in the intestine and liver. nih.govcapes.gov.br

By "capping" the reactive hydroxyl groups, methylation prevents this conjugation, shifting metabolism towards less efficient pathways and thereby increasing the compound's stability and circulation time in the body. nih.govacs.org This enhanced metabolic resistance and improved transport across biological membranes can lead to vastly improved bioavailability. nih.govresearchgate.net

In the case of 5,7,3',5'-Tetrahydroxy-6-methylflavanone, the presence of the 6-methyl group on the A-ring is a key structural feature. Further methylation of its four hydroxyl groups could be expected to substantially increase its bioavailability. nih.gov Moreover, research indicates that methylation can sometimes lead to derivatives with increased potency in inhibiting cancer cell proliferation, potentially by enhancing cellular uptake and intrinsic activity. acs.orgnih.gov

| Property | Unmethylated Flavonoids (e.g., Quercetin) | Methylated Flavonoids (e.g., Methoxyflavones) |

|---|---|---|

| Metabolic Stability | Low; rapid metabolism via glucuronidation and sulfation. nih.gov | High; methylation prevents conjugation, increasing stability. nih.govnih.gov |

| Intestinal Absorption | Poor. nih.gov | Greatly improved membrane transport. acs.orgresearchgate.net |

| Oral Bioavailability | Very low. nih.gov | Dramatically increased. nih.gov |

| Anticancer Activity | Active, but limited by bioavailability. | Potency can be markedly increased. acs.orgnih.gov |

Effect of Glycosylation on Solubility, Stability, and Activity

Glycosylation is the enzymatic process of attaching a sugar moiety (like glucose or rhamnose) to the flavonoid structure, forming a glycoside. This is a common modification found in nature. nih.gov The primary effect of glycosylation is a significant increase in water solubility and often an enhancement of molecular stability against oxidative degradation. nih.govresearchgate.net

However, the impact on biological activity is complex. Generally, the aglycone (the non-sugar part) is a more potent antioxidant than its corresponding glycoside. nih.gov The antioxidant capacity often decreases as the number of sugar moieties increases. nih.govnih.gov This suggests that glycosides may act as "pro-drugs," which become fully active only after the sugar part is cleaved off in the body, releasing the aglycone. nih.gov

The type and position of the sugar are also important. For instance, flavonoids with a glucose moiety are often more bioavailable than those with a rhamnose group. researchgate.net For this compound, adding a glucoside at the 7-OH position, creating a compound like (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside, would likely increase its water solubility and stability. nih.gov While this might reduce its immediate radical-scavenging activity, it could improve its absorption and distribution in biological systems. nih.gov

| Characteristic | Aglycone (Non-glycosylated) | Glycoside (Glycosylated) |

|---|---|---|

| Water Solubility | Generally poor. nih.gov | Significantly increased. nih.govresearchgate.net |

| Stability | More prone to oxidative degradation. nih.gov | Enhanced stability. nih.gov |

| Antioxidant Activity | Generally more potent. nih.gov | Generally weaker; activity decreases with more sugar units. nih.gov |

| Bioavailability | Limited by poor solubility. | Can be enhanced due to improved solubility. nih.govnih.gov |

Role of Flavanone Stereochemistry (e.g., C-2 chirality)

The flavanone structure possesses a stereogenic (chiral) center at the C-2 position of the C-ring. This means that flavanones like this compound can exist as two different stereoisomers (enantiomers), designated as (S) and (R). nih.gov In nature, the (S)-enantiomer is predominantly synthesized. nih.gov

This chirality is critically important because biological systems, such as enzymes and receptors, are themselves chiral. pharmabiz.com Consequently, they often interact differently with each enantiomer of a chiral drug or compound. nih.govmdpi.com The enantiomer that fits better into a biological target is typically more active (the eutomer), while the other may be less active or even inactive (the distomer). mdpi.com

Studies on various flavanones have demonstrated the importance of stereochemistry for their biological effects. For example, in some cases, individual enantiomers of a flavonoid have shown different levels of antitumor activity. nih.gov The absorption rate of flavan-3-ol (B1228485) monomers has also been shown to vary according to their stereochemistry, suggesting a stereospecific transport mechanism. researchgate.net Therefore, the specific three-dimensional arrangement of the B-ring relative to the A- and C-rings in either the (S) or (R) form of this compound would be a crucial factor in determining its biological activity and efficacy.

| Aspect | Description |

|---|---|

| Natural Occurrence | Flavanones are mainly found in nature as the (S)-enantiomer. nih.gov |

| Biological Interaction | Chiral biological targets (enzymes, receptors) can differentiate between (S) and (R) enantiomers, leading to different biological responses. pharmabiz.commdpi.com |

| Activity Differences | Enantiomers of the same compound can exhibit different potencies in activities like antitumor or antioxidant effects. nih.gov |

| Absorption & Metabolism | Stereochemistry can influence transport across membranes and metabolic pathways. researchgate.net |

Analytical Methodologies for Research and Quantification

Quantification in Complex Biological Matrices (e.g., in vitro cell culture media, tissue extracts)

Quantifying 5,7,3',5'-tetrahydroxy-6-methylflavanone in complex biological matrices such as cell culture media, plasma, or tissue extracts presents analytical challenges due to the low concentrations of the analyte and the presence of interfering substances. Sensitive and selective methods are required to achieve reliable results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and specificity.

The general workflow for quantification in biological matrices involves:

Sample Preparation: The initial and most critical step is the extraction of the analyte from the biological matrix and removal of interfering components like proteins and lipids. This is commonly achieved through protein precipitation with organic solvents (e.g., acetonitrile (B52724) or methanol), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. SPE is particularly effective, using cartridges that retain the analyte while allowing contaminants to be washed away.

Chromatographic Separation: The cleaned-up extract is then subjected to chromatographic separation, typically using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (usually acetonitrile or methanol), both acidified with a small amount of formic or acetic acid, is employed to achieve good peak shape and separation from endogenous matrix components.

Mass Spectrometric Detection: The separated analyte is detected using a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is highly sensitive for phenolic compounds like flavanones. Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion-to-product ion transition. This transition is highly selective for the target analyte, minimizing interference from co-eluting compounds. An internal standard, a structurally similar compound not present in the sample, is typically used to correct for matrix effects and variations in extraction recovery.

While a validated method specifically for this compound has not been widely published, the parameters can be extrapolated from methods developed for similar flavonoids. For instance, a method for 5,7-dimethoxyflavone in mouse plasma utilized an LC-MS/MS system with a calibration curve ranging from 2 to 1000 ng/mL, achieving a lower limit of quantification (LLOQ) of 2 ng/mL scielo.brnih.gov. Such a method demonstrates the sensitivity achievable for this class of compounds.

Table 1: Illustrative Parameters for LC-MS/MS Quantification in Biological Matrices

| Parameter | Typical Condition/Value |

|---|---|

| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction (SPE) |

| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example LLOQ for similar flavanones | 0.1 to 2.0 ng/mL scielo.br |

Detection and Profiling in Plant Extracts

The identification of this compound in plant material is the first step towards understanding its natural sources and biosynthesis. This compound has been successfully isolated from the aerial parts of Dorstenia mannii, a medicinal herb of the Moraceae family researchgate.net. The process of detecting and profiling such compounds in complex plant extracts typically relies on a combination of chromatographic separation and mass spectrometric detection.

The methodology involves:

Extraction: The dried and powdered plant material is extracted with a suitable solvent, often starting with less polar solvents like hexane to remove lipids, followed by more polar solvents such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) to extract flavonoids.

Phytochemical Profiling: The crude extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. This technique allows for the tentative identification of numerous compounds in a single run based on their accurate mass and isotopic pattern, which helps in determining the molecular formula.

Structure Elucidation: The fragmentation pattern (MS/MS spectrum) of a compound provides structural clues. For flavanones, characteristic fragmentation includes retro-Diels-Alder (RDA) reactions that cleave the C-ring, providing information about the substitution patterns on the A and B rings. The identification of this compound would be confirmed by comparing its retention time and MS/MS spectrum with that of a purified authentic standard. Ultraviolet (UV) spectroscopy is also a valuable tool, as flavanones typically exhibit a strong absorption band (Band II) with only a shoulder for Band I, which helps distinguish them from flavones and flavonols researchgate.net.

Table 2: General Workflow for Detection and Profiling in Plant Extracts

| Step | Technique/Method | Purpose |

|---|---|---|

| 1. Extraction | Solvent extraction (Methanol, Ethanol) | Isolate secondary metabolites from plant tissue. |

| 2. Initial Analysis | HPLC coupled to Diode Array Detector (DAD) and HRMS (e.g., Q-TOF) | Obtain a phytochemical profile, including retention times, UV spectra, and accurate masses of constituents. |

| 3. Tentative Identification | MS/MS Fragmentation Analysis | Elucidate structural features of unknown compounds by analyzing fragment ions. |

| 4. Confirmation | Comparison with authentic standard; NMR spectroscopy | Confirm the identity of the compound unequivocally. |

Chromatographic Methods for Quantitative Analysis (e.g., HPLC-UV, LC-MS/MS)

For the precise quantification of this compound, validated chromatographic methods are essential. Both HPLC with UV detection and LC-MS/MS are widely used for the quantitative analysis of flavonoids.

HPLC with UV Detection (HPLC-UV): This is a robust and widely available method for quantification, particularly when analyte concentrations are relatively high. Flavanones possess chromophores that absorb UV light, allowing for their detection.

Principle: The method relies on the separation of the analyte on an HPLC column (typically a C18 column) followed by detection using a UV-Vis or Diode Array Detector (DAD). Quantification is based on Beer-Lambert's law, where the peak area of the analyte is proportional to its concentration.

Wavelength Selection: The detection wavelength is chosen at the absorption maximum (λmax) of the flavanone (B1672756) to ensure maximum sensitivity. Flavanones generally show a major absorption peak between 270 and 290 nm and a minor one or shoulder between 300 and 340 nm.

Validation: A quantitative HPLC-UV method must be validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results mdpi.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for trace-level quantification due to its superior sensitivity and selectivity compared to HPLC-UV.

Principle: As described in section 8.1, this technique combines the separation power of LC with the highly selective and sensitive detection of tandem mass spectrometry. The use of MRM allows for the quantification of the target compound even in the presence of co-eluting matrix components.

Advantages: The high selectivity reduces the need for perfect chromatographic separation, allowing for faster analysis times. The sensitivity is often several orders of magnitude greater than that of UV detection, making it ideal for analyzing samples with very low concentrations of the analyte, such as in pharmacokinetic studies nih.gov.

Table 3: Comparison of Chromatographic Methods for Quantitative Analysis

| Feature | HPLC-UV | LC-MS/MS |

|---|---|---|

| Selectivity | Moderate; based on retention time and UV spectrum. | Very High; based on retention time and specific mass-to-charge (m/z) transitions. |

| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Very High (typically low ng/mL to pg/mL range). |

| Matrix Effect | Less susceptible to ion suppression/enhancement. | Susceptible to ion suppression/enhancement; requires careful method development and use of internal standards. |

| Confirmation | Tentative identification based on retention time and UV spectrum. | Provides structural confirmation through fragmentation patterns. |

| Application | Quality control of plant extracts, quantification in less complex matrices. | Quantification in complex biological matrices, metabolomics, pharmacokinetic studies. |

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Additional Biosynthetic Enzymes and Pathways

The biosynthesis of flavonoids, including flavanones, begins with the general phenylpropanoid pathway. Key enzymes like Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate-CoA ligase (4CL) produce p-coumaroyl-CoA, a primary precursor peerj.com. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, which is subsequently cyclized into the flavanone (B1672756) scaffold (naringenin) by chalcone isomerase (CHI) peerj.com.

However, the specific pathway leading to 5,7,3',5'-Tetrahydroxy-6-methylflavanone requires several additional "tailoring" steps. The unique substitution pattern—hydroxyl groups at the 3' and 5' positions of the B-ring and a methyl group at the C-6 position of the A-ring—suggests the involvement of specific enzymes that are not yet fully characterized for this particular compound. Future research should focus on identifying and characterizing these enzymes.

Key research objectives include:

Identification of a C-methyltransferase (C-MeT): The C-6 methylation is a critical step. Research is needed to isolate and characterize the specific C-methyltransferase responsible for adding a methyl group to the flavanone A-ring. This would involve screening plant species known to produce C-methylated flavonoids and using homology-based cloning or proteomic approaches.

Characterization of B-ring Hydroxylases: The 3',5'-dihydroxylation pattern on the B-ring is likely catalyzed by a flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme. Elucidating the specific F3'5'H that acts on the naringenin or an earlier precursor is essential.

Pathway Order and Substrate Specificity: Determining the precise sequence of hydroxylation and methylation is crucial. Does methylation occur before or after the B-ring modifications? Understanding the substrate specificity of each enzyme will clarify the metabolic flux and regulatory control points within the pathway.

| Enzyme Class | Putative Function in Pathway | Research Goal |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid, the first step in the phenylpropanoid pathway peerj.com | Confirm expression correlation with compound accumulation |

| Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone peerj.com | Isolate and assay the specific CHS isoform involved |

| Chalcone isomerase (CHI) | Catalyzes the stereospecific cyclization of chalcone into a flavanone peerj.com | Determine substrate preference (e.g., does it act on a hydroxylated chalcone?) |

| Flavonoid 3',5'-hydroxylase (F3'5'H) | Introduces hydroxyl groups at the 3' and 5' positions of the B-ring | Identify the specific gene and characterize the recombinant enzyme's activity |

| C-methyltransferase (C-MeT) | Adds a methyl group to the C-6 position of the A-ring | Isolate and functionally characterize this key tailoring enzyme |

Comprehensive Investigation of Novel Molecular and Cellular Activities

Preliminary studies on the closely related compound 5,7,3',5'-tetrahydroxyflavanone (lacking the 6-methyl group) have indicated potential biological activities, including anti-inflammatory effects through the inhibition of nitric oxide (NO) production and antiviral activity against HIV-1 reverse transcriptase chemfaces.com. The addition of a methyl group at the C-6 position in this compound could significantly alter its lipophilicity, cell permeability, and interaction with biological targets, potentially leading to novel or enhanced activities.

Future research should systematically screen this compound across a wide range of biological assays to build a comprehensive activity profile.

Anti-inflammatory Mechanisms: Beyond NO inhibition, studies should investigate effects on other inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, modulation of cytokine production (e.g., TNF-α, IL-6), and impact on NF-κB signaling.

Anticancer Potential: A thorough investigation into its anticancer properties is warranted. This includes screening against a panel of cancer cell lines to assess cytotoxicity, followed by mechanistic studies to determine its effects on cell cycle progression, apoptosis induction, and inhibition of metastasis-related processes .

Neuroprotective Effects: Many flavonoids exhibit neuroprotective properties. Future studies could explore the ability of this compound to protect neuronal cells from oxidative stress, excitotoxicity, and neuroinflammation, which are implicated in neurodegenerative diseases.

Metabolic Disorders: The role of flavonoids in modulating metabolic pathways is an emerging area. Investigations could focus on the compound's effect on targets like α-glucosidase, relevant to diabetes, or its impact on lipid metabolism in hepatocytes.

| Research Area | Potential Molecular Targets or Pathways | Rationale |

|---|---|---|

| Anti-inflammatory | iNOS, COX-2, NF-κB, Pro-inflammatory cytokines | Activity is known for the unmethylated parent compound chemfaces.com |

| Anticancer | Apoptotic pathways (caspases), cell cycle checkpoints (cyclins/CDKs), tyrosine kinases | Common activity for polyphenolic compounds |

| Antiviral | HIV-1 Reverse Transcriptase, viral proteases, viral entry mechanisms | RNase H inhibition is known for the unmethylated parent compound chemfaces.com |

| Neuroprotection | Nrf2 antioxidant response, anti-apoptotic proteins, cholinesterases | Flavonoids are known to cross the blood-brain barrier and exert neuroprotective effects |

| Metabolic Regulation | α-glucosidase, HMG-CoA reductase, AMPK | Structural similarities to known metabolic modulators like pedalitin mdpi.com |

Development of Advanced Synthetic Routes for Analogues with Enhanced Specificity

The natural abundance of this compound may be low, making extraction and purification for large-scale studies impractical. Therefore, the development of an efficient and scalable total synthesis is a critical research goal. Furthermore, a robust synthetic route would provide a platform for creating a library of analogues to conduct detailed structure-activity relationship (SAR) studies.

Future synthetic chemistry research should aim to:

Establish an Efficient Total Synthesis: Current flavonoid syntheses often rely on multi-step procedures involving protection and deprotection of hydroxyl groups mdpi.com. A key goal is to develop a more concise and high-yielding route, potentially using modern catalytic methods or novel cyclization strategies researchgate.net.

Create a Library of Analogues: A flexible synthetic strategy would allow for systematic modification at various positions. This includes varying the substitution on the B-ring, altering the group at C-6 (e.g., ethyl, propyl), and introducing substituents at other positions on the A-ring.

Stereoselective Synthesis: The flavanone core contains a stereocenter at the C-2 position. Developing methods for the stereoselective synthesis of both (2S) and (2R) enantiomers is crucial, as biological activity is often enantiomer-dependent.

| Modification Site | Example Analogues | Purpose of Modification |

|---|---|---|

| A-Ring (C-6) | 6-H (demethylated), 6-ethyl, 6-halogen | Probe the role of the C-6 substituent in target binding and lipophilicity |

| B-Ring Hydroxyls | 3'-OH, 4'-OH, 5'-OH (quercetin-like); monohydroxy; methoxy analogues | Investigate the importance of the B-ring catechol/pyrogallol motif for antioxidant and enzyme inhibitory activity |

| Flavanone Core | Chalcone precursors, flavone (B191248) (oxidized) analogues | Determine if the saturated C2-C3 bond is essential for activity |

| Glycosylation | 7-O-glucoside, 3-O-glucoside | Improve solubility and modify pharmacokinetic properties |

Integration with Systems Biology Approaches for Network Analysis

To move beyond a single-target, single-pathway understanding of the compound's effects, future research should integrate systems biology approaches. By analyzing the global changes in a biological system upon treatment with this compound, it is possible to generate unbiased hypotheses about its mechanism of action and identify novel targets.

Key systems biology applications include:

Transcriptomics (RNA-Seq): This can reveal the full set of genes whose expression is altered by the compound, highlighting the cellular pathways that are most affected.

Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in protein expression and post-translational modifications, providing a functional readout that is closer to the phenotype.

Metabolomics: This approach can identify changes in the cellular metabolome, revealing shifts in metabolic pathways and providing insights into the compound's effect on cellular energy and biosynthesis.

By integrating data from these 'omics' platforms, a comprehensive network model of the compound's activity can be constructed. This network analysis can reveal unexpected connections between pathways and predict off-target effects or novel therapeutic applications.

Exploration of Chemical Biology Tools for Target Identification

While systems biology can provide a map of affected pathways, it does not always identify the direct molecular target of a compound. Chemical biology offers powerful tools to address this challenge. The future development of chemical probes based on the this compound scaffold is a high-priority research direction.

Strategies for target identification include:

Affinity-Based Probes: Synthesizing an analogue of the compound that is immobilized on a solid support (e.g., agarose beads). This affinity matrix can be used to "pull down" binding proteins from cell lysates, which can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, an activity-based probe can be designed. This involves creating an analogue with a reactive group that covalently binds to the active site of the target enzyme, allowing for its specific labeling and identification.

Photo-affinity Labeling: A probe can be synthesized with a photo-reactive group. Upon exposure to UV light, the probe will covalently crosslink to its binding partner in situ, enabling the capture of even weak or transient interactions within a cellular context.

The successful identification of direct protein targets would provide definitive evidence for the compound's mechanism of action and greatly accelerate its development as a pharmacological tool or therapeutic lead.

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 5,7,3',5'-Tetrahydroxy-6-methylflavanone from natural sources?

- Methodology : Ethyl acetate extraction followed by chromatographic separation (e.g., column chromatography or HPLC) is commonly used. For example, this compound was isolated from Bauhinia championii using ethyl acetate partitioning and subsequent purification . Key steps include:

- Solvent selection : Ethyl acetate for initial extraction due to its polarity.

- Chromatography : Silica gel columns with gradient elution (e.g., chloroform-methanol mixtures).

- Validation : Confirm purity via NMR, MS, and HPLC (≥98% purity criteria) .

Q. How can the structural elucidation of this compound be achieved?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : 1H and 13C NMR to identify hydroxyl, methyl, and aromatic proton environments. The methyl group at position 6 and hydroxyls at 5,7,3',5' are critical diagnostic signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C16H14O6) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Data :

| Property | Conditions | Reference |

|---|---|---|

| Solubility in water | Low | |

| Solubility in NaOH | High (due to deprotonation) | |

| Stability (solid) | Stable at -20°C for ≥3 years | |

| Stability in solution | Store at -80°C in DMSO ≤1 year |

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant mechanisms of this compound?

- Methodology :

- In vitro assays :

- DPPH/ABTS radical scavenging : Compare IC50 values to standard antioxidants (e.g., ascorbic acid) .

- Cellular models : Use RAW 264.7 macrophages to measure suppression of ROS/RNS (e.g., NO inhibition) .

- Mechanistic studies :

- Nrf2 pathway modulation : Employ luciferase reporter assays in HEK293T cells to assess transcriptional activation .

- Enzyme inhibition : Test interactions with catalase, SOD, or NADPH oxidase via enzyme kinetics .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects)?

- Approach :

- Dose-response profiling : Test a wide concentration range (e.g., 10–100 µM) to identify biphasic effects .

- Cell-type specificity : Compare responses in non-cancerous (e.g., GES-1 gastric cells) vs. cancerous (e.g., A549 NSCLC) lines .

- Synergistic studies : Co-treat with agents like cisplatin to assess chemosensitization effects .

Q. How can synthetic routes for this compound be optimized for yield and scalability?

- Methodology :

- Protecting group strategy : Use methyl or acetyl groups to shield hydroxyls during synthesis, followed by deprotection .

- Catalysis : Explore metal-free conditions or enzymatic methods to preserve stereochemistry .

- Purification : Employ preparative HPLC with C18 columns to isolate intermediates .

Q. What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

- Key Considerations :

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma/tissue samples after oral administration .

- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation) that may alter activity .

- Animal models : Use diabetic or rheumatoid arthritis models to validate anti-fibrotic and anti-inflammatory effects .

Data Analysis and Validation